molecular formula C10H10N2O2 B13067093 3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid

3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13067093
M. Wt: 190.20 g/mol
InChI Key: UUIVDBMQJAHVRY-UHFFFAOYSA-N
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Description

3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 3-position, which is further substituted with a but-3-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-4-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using a suitable amine, such as but-3-yn-1-amine, under appropriate conditions.

    Hydrolysis: The amide is then hydrolyzed to yield the desired carboxylic acid.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridine-4-methanol derivatives.

Scientific Research Applications

3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the but-3-yn-1-yl amino substitution.

    3-Aminopyridine-4-carboxylic acid: Lacks the but-3-yn-1-yl group.

    But-3-yn-1-amine: Lacks the pyridine and carboxylic acid moieties.

Uniqueness

3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative characterized by the presence of a but-3-yn-1-yl amino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and antifungal applications.

Molecular Characteristics

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of approximately 190.20 g/mol. The structure includes an alkyne moiety, which enhances its reactivity and ability to form covalent bonds with biological targets, as well as a pyridine ring that can participate in various interactions with proteins and enzymes.

Antibacterial Properties

Research indicates that compounds similar to 3-[(But-3-yn-1-yl)amino]pyridine derivatives exhibit significant antibacterial activity. The alkyne group facilitates selective covalent bonding with nucleophilic sites on proteins, potentially leading to irreversible inhibition of enzyme activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
6-Aminopyridine>100Bacillus subtilis
4-(But-3-yne)aminopyridine<125Escherichia coli
Sophoramine0.04 - 0.05E. coli, B. subtilis

The minimum inhibitory concentration (MIC) values for several related compounds demonstrate their varying effectiveness against different bacterial strains, suggesting that structural modifications can significantly influence biological activity .

Antifungal Activity

In addition to antibacterial properties, derivatives of pyridine compounds, including 3-[(But-3-yn-1-ylamino]pyridine derivatives, have shown antifungal activity. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting essential metabolic pathways within the fungi.

Study on Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of pyridine derivatives highlighted how modifications in the functional groups affect biological activity. The research found that the introduction of an alkyne group significantly enhanced binding affinity to bacterial enzymes compared to simpler pyridine structures without such modifications .

In Vivo Efficacy Trials

In vivo studies are crucial for understanding the therapeutic potential of these compounds. Preliminary trials using animal models have indicated promising results for 3-[(But-3-yn-1-ylamino]pyridine derivatives in treating infections caused by resistant bacterial strains. These trials assess not only efficacy but also pharmacokinetics and toxicity profiles, which are essential for future drug development .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(but-3-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-5-12-9-7-11-6-4-8(9)10(13)14/h1,4,6-7,12H,3,5H2,(H,13,14)

InChI Key

UUIVDBMQJAHVRY-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

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